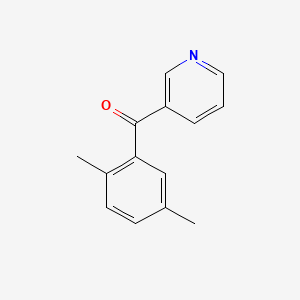

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H13NO |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

(2,5-dimethylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C14H13NO/c1-10-5-6-11(2)13(8-10)14(16)12-4-3-7-15-9-12/h3-9H,1-2H3 |

InChI-Schlüssel |

WJWWJSUSISGRGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

Friedel-Crafts acylation is the most widely documented method for synthesizing (2,5-Dimethylphenyl)(pyridin-3-yl)methanone. This approach involves electrophilic substitution on an activated aromatic ring using a pyridine-derived acyl chloride in the presence of a Lewis acid catalyst.

General Procedure

-

Precursor Preparation : Pyridine-3-carbonyl chloride is synthesized via chlorination of pyridine-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction Setup :

-

2,5-Dimethylbenzene (0.1 mol) is dissolved in anhydrous dichloromethane (DCM).

-

Pyridine-3-carbonyl chloride (0.12 mol) is added dropwise under nitrogen.

-

Aluminum chloride (AlCl₃, 0.15 mol) is introduced as the Lewis acid.

-

-

Conditions : The mixture is refluxed at 40–50°C for 6–8 hours.

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and purified via column chromatography (hexane/ethyl acetate).

Optimization and Challenges

Research Findings

-

Regioselectivity : The 2,5-dimethyl group on the benzene ring enhances para-substitution due to steric and electronic effects.

-

Side Products : Over-acylation (<5%) is mitigated by controlling stoichiometry and reaction time.

Grignard Reaction

Reaction Overview

The Grignard method employs a nucleophilic addition of a pyridinylmagnesium bromide to a 2,5-dimethylbenzoyl chloride, followed by oxidation to the ketone.

General Procedure

-

Grignard Reagent Synthesis :

-

Pyridin-3-yl bromide (0.1 mol) is reacted with magnesium turnings (0.12 mol) in tetrahydrofuran (THF) under reflux.

-

-

Coupling Reaction :

-

2,5-Dimethylbenzoyl chloride (0.1 mol) in THF is added to the Grignard reagent at -10°C.

-

The mixture is stirred for 2 hours, then warmed to room temperature.

-

-

Oxidation : The intermediate alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM.

-

Purification : Silica gel chromatography (hexane/acetone) isolates the product.

Optimization and Challenges

Research Findings

-

Functional Group Tolerance : The method is sensitive to moisture, requiring rigorous anhydrous conditions.

-

Scalability : Large-scale reactions (>100 g) show reduced yields (~55%) due to exothermic side reactions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Pyridine-3-carbonyl chloride, AlCl₃ | DCM, 40–50°C, 6–8 h | 65–75% | High regioselectivity, scalable | Requires hazardous Lewis acids |

| Grignard Reaction | Pyridin-3-yl MgBr, 2,5-dimethylbenzoyl chloride | THF, -10°C to RT, PCC oxidation | 60–70% | Avoids Lewis acids, modular | Moisture-sensitive, multi-step |

| Ketal Rearrangement | Ethylene glycol, p-TsOH | Reflux, hydrolysis | ~50–60% | Mild conditions, avoids chlorination | Lower yields, complex workup |

Analyse Chemischer Reaktionen

Reaktionstypen: (2,5-Dimethylphenyl)(pyridin-3-yl)methanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Elektrophiler aromatischer Substitutionen können am Phenylring stattfinden, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nitrierungsmittel (z. B. Salpetersäure) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Halogenierte oder nitrierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone is utilized as a building block for synthesizing more complex molecules. Its aromatic structure allows for various substitution reactions that can lead to the formation of novel compounds with desirable properties.

Biological Studies

The compound plays a significant role in biological research:

- Enzyme Interactions: It can serve as a ligand in biochemical assays to study enzyme kinetics and interactions.

- Pharmacological Potential: Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing cellular processes and pathways.

Industrial Applications

In industrial settings, this compound is explored for its utility in producing specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Studies

Several case studies illustrate the potential applications of this compound:

-

Enzyme Interaction Study: Research demonstrated that this compound effectively inhibits certain kinases involved in cancer cell proliferation.

- Findings: The compound showed selective inhibition of PKMYT1 kinase, leading to reduced phosphorylation of CDK1 and subsequent apoptosis in cancer cells.

- Biochemical Assay Development: As a ligand in assays designed to study enzyme-substrate interactions, this compound facilitated the understanding of enzyme kinetics and substrate specificity.

Wirkmechanismus

The mechanism of action of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular properties, and similarity scores:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Similarity Score |

|---|---|---|---|---|---|

| (3-Methoxyphenyl)(pyridin-3-yl)methanone | 260417-55-8 | C13H11NO2 | 213.23 | Methoxy at phenyl C3 | 0.90 |

| (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | 1187165-48-5 | C14H13NO3 | 243.26 | Methoxy at phenyl C3 and C5 | 0.88 |

| (2-Chloro-3-pyridinyl)(2,5-dimethylphenyl)methanone | 80100-03-4 | C14H12ClNO | 245.70 | Chloro at pyridine C2; dimethyl at phenyl C2, C5 | — |

| (2,5-Dimethoxyphenyl)(piperidin-3-yl)methanone | — | C14H19NO3 | 249.31 | Methoxy at phenyl C2, C5; piperidine ring | — |

Key Observations :

- Substituent Effects: Electron-Donating Groups: The target compound's 2,5-dimethylphenyl group enhances steric bulk and electron density compared to methoxy-substituted analogs (e.g., 260417-55-8 and 1187165-48-5), which may reduce metabolic oxidation .

- Heterocyclic Variations : Replacement of pyridine with piperidine (as in 249.31 g/mol compound) eliminates aromaticity, affecting solubility and conformational flexibility .

Physicochemical Properties

- Melting Points: Dimethyl and methoxy substitutions typically increase melting points relative to unsubstituted phenyl analogs, as seen in hydroxyacetophenone derivatives (e.g., 1-(2,5-Dihydroxy-3,4-dimethylphenyl)ethanone, MW 180.20) .

Biologische Aktivität

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone is an aromatic ketone with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol. This compound features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, along with a pyridin-3-yl group attached to the methanone functional group. Its unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzoyl chloride with 3-pyridylmagnesium bromide. This reaction is usually carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions. Purification methods such as recrystallization or column chromatography are employed to isolate the product effectively.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Key areas of interest include:

- Enzyme Interaction : The compound may act as a potential ligand in biochemical assays, influencing enzyme activities and cellular processes.

- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell growth effectively .

The specific mechanisms through which this compound exerts its biological effects often involve:

- Alteration of Enzyme Activities : The compound may modulate the activity of key enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with various receptors, potentially leading to changes in signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum anticancer activity with IC50 values indicating effective inhibition against various cancer cell lines .

- Angiogenesis Inhibition : In chick chorioallantoic membrane tumor assays, compounds related to this compound showed significant inhibition of angiogenesis and tumor growth .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,5-Dimethylphenyl)(6-methylpyridin-3-yl)methanone | C15H15NO | Contains an additional methyl group on the pyridine ring |

| (2,3-Dimethylphenyl)(pyridin-3-yl)methanone | C14H13NO | Methyl groups located at different positions on the phenyl ring |

| (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | C14H13NO3 | Features methoxy groups instead of methyl groups on the phenyl ring |

This table highlights how variations in substitution patterns affect the biological activity and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-Dimethylphenyl)(pyridin-3-yl)methanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, cyclo-condensation of chalcone derivatives with hydrazides in ethanol under basic conditions (e.g., NaOH) is a common approach . Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold recommended).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

- NMR : ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm; aromatic methyl groups at δ 2.3–2.6 ppm) and ¹³C NMR (ketone carbon at ~195–200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 246.08 for C₁₄H₁₂ClNO) .

Q. What solvent systems are suitable for solubility studies?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for high solubility. For aqueous compatibility, use ethanol/water mixtures. Conduct phase-solubility diagrams to identify optimal ratios. Note that degradation may occur in aqueous solutions over extended periods; stabilize samples at 4°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density on the pyridinyl ring and methanone group. Molecular electrostatic potential (MESP) surfaces highlight electrophilic sites (e.g., carbonyl carbon). Validate predictions with kinetic studies (e.g., reaction with amines) .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Temperature Control : Store samples at –20°C under inert gas (N₂/Ar) to slow oxidation.

- Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to organic solutions .

- Analytical Validation : Use accelerated stability testing (40°C/75% RH for 6 weeks) with periodic HPLC-UV analysis to track degradation products .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determine if splitting arises from dynamic processes (e.g., rotational isomerism).

- COSY/NOESY : Identify through-space couplings or conformational rigidity in the pyridinyl-methylphenyl scaffold .

- X-ray Crystallography : Resolve ambiguities by comparing experimental spectra with crystal structure data .

Q. What experimental designs improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) via response surface methodology.

- In Situ Monitoring : Use ReactIR to track intermediates and adjust reaction conditions in real time .

- Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) with Boc or TMS groups during functionalization steps .

Data Analysis & Validation

Q. How to address low reproducibility in bioactivity assays using this compound?

- Methodological Answer :

- Strict QC Protocols : Pre-screen batches via LC-MS to ensure consistency (>95% purity).

- Cell Line Authentication : Use STR profiling to confirm biological models (e.g., HepG2, HEK293).

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., IC₅₀ values ± SEM) .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

- Methodological Answer :

- Multivariate Regression : Correlate substituent effects (e.g., Hammett σ values) with activity.

- Cluster Analysis : Group derivatives by similarity in 3D pharmacophore models.

- Machine Learning : Train random forest models on descriptors (e.g., logP, PSA) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.